molecular formula C11H13N3O B1445806 2-(3-Benzyltriazol-4-yl)ethanol CAS No. 1619971-58-2

2-(3-Benzyltriazol-4-yl)ethanol

Cat. No.: B1445806
CAS No.: 1619971-58-2
M. Wt: 203.24 g/mol
InChI Key: HIEBJAJYYYIJBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Benzyltriazol-4-yl)ethanol is a chemical building block of interest in various research fields, particularly in medicinal chemistry and chemical biology. As part of the 1,2,3-triazole family, a class known for its robust stability and potential to mimic amide bonds , this compound serves as a versatile scaffold for the synthesis of more complex molecules. The structure incorporates a benzyl group attached to a triazole heterocycle, which is further functionalized with an ethanol side chain. This side chain provides a handle for further chemical modifications, such as esterification or etherification, making it a useful intermediate in constructing compound libraries for biological screening . Researchers utilize this and similar benzyltriazole derivatives primarily as key intermediates in the development of potential pharmaceutical agents . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handling and Storage: To maintain stability, this product should be stored sealed in a dry environment at 2-8°C . As with all research chemicals, proper safety procedures should be followed. Please refer to the Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-benzyltriazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c15-7-6-11-8-12-13-14(11)9-10-4-2-1-3-5-10/h1-5,8,15H,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIEBJAJYYYIJBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CN=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 3 Benzyltriazol 4 Yl Ethanol and Its Analogues

Strategic Approaches to 1,2,3-Triazole Ring Formation in 2-(3-Benzyltriazol-4-yl)ethanol Synthesis

The creation of the 1,2,3-triazole ring is the cornerstone of synthesizing this compound. Various cycloaddition strategies have been developed to achieve this, with the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) being the most prominent.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the Construction of this compound Scaffolds

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. acs.orgrsc.org This reaction, a key example of "click chemistry," involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst to yield the desired triazole. acs.orgresearchgate.net In the context of this compound synthesis, this typically involves the reaction of benzyl (B1604629) azide with but-3-yn-1-ol.

The reaction is known for its reliability, broad functional group tolerance, and high yields. rsc.orgresearchgate.net Various sources of copper(I) can be used, and the reaction proceeds under mild conditions, often in aqueous solvents, making it a green chemistry approach. acs.orgnih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. rsc.org The use of chelating ligands can stabilize the Cu(I) oxidation state and prevent side reactions. nih.gov

Table 1: Key Features of CuAAC in this compound Synthesis

FeatureDescription
Reactants Benzyl azide and But-3-yn-1-ol
Catalyst Copper(I) source (e.g., CuI, CuSO4/sodium ascorbate)
Regioselectivity Exclusively forms the 1,4-disubstituted triazole isomer
Reaction Conditions Mild, often in aqueous or alcoholic solvents at room temperature
Advantages High yields, wide functional group tolerance, operational simplicity

Exploration of Alternative Synthetic Routes and Precursor Chemistry for this compound

While CuAAC is the dominant method, other synthetic strategies for forming the 1,2,3-triazole ring exist. The uncatalyzed Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne requires elevated temperatures and typically results in a mixture of 1,4- and 1,5-disubstituted isomers. acs.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach, selectively yielding the 1,5-disubstituted isomer. researchgate.net

The synthesis of the necessary precursors, namely benzyl azide and but-3-yn-1-ol, is straightforward. Benzyl azide is commonly prepared from benzyl halide via nucleophilic substitution with sodium azide. rsc.org But-3-yn-1-ol is a commercially available reagent. The purity and nature of the precursors can influence the efficiency of the subsequent cycloaddition reaction. mdpi.comresearchgate.net

Design and Synthesis of Structural Derivatives and Functionalized Analogues of this compound

The modular nature of the CuAAC reaction allows for extensive diversification of the this compound scaffold. Modifications can be readily introduced at the benzyl moiety, the ethanol (B145695) side chain, and the triazole core itself.

Modification Strategies at the Benzyl Moiety of this compound

A wide array of substituted benzyl azides can be employed in the CuAAC reaction to generate analogues of this compound with diverse electronic and steric properties. This is typically achieved by starting with the corresponding substituted benzyl halides. For instance, the synthesis of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol derivatives has been reported, showcasing the possibility of introducing complex substitution patterns on the benzyl ring. google.com These modifications can be used to probe structure-activity relationships in various applications.

Functionalization Approaches for the Ethanol Side Chain of this compound

The hydroxyl group of the ethanol side chain serves as a convenient handle for further functionalization. It can undergo a variety of standard organic transformations, such as esterification, etherification, or conversion to other functional groups. For example, the synthesis of N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides has been reported, where the ethanol moiety is oxidized to an aldehyde and then converted to a nitrone. researchgate.net Additionally, the hydroxyl group can be used to attach the molecule to other systems, as demonstrated in the synthesis of 2-[3-(2H-benzotriazol-2-yl)-4-hydroxyphenyl] ethyl methacrylate, where the ethanol side chain is esterified with methacrylic acid. researchgate.net

Diversification of the Triazole Core in this compound Analogues

While the 1,4-disubstituted "clicked" triazole is the most common, the synthesis of other triazole isomers is also possible. As mentioned, RuAAC can provide access to the 1,5-isomer. Furthermore, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles can be achieved through copper-catalyzed cycloaddition reactions involving internal alkynes, although this is less common for this specific scaffold. nih.gov The triazole ring itself can also be part of a larger heterocyclic system, as seen in the synthesis of various complex molecules containing 1,2,3-triazole moieties. nih.gov

Spectroscopic and Structural Elucidation of 2 3 Benzyltriazol 4 Yl Ethanol and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment of 2-(3-Benzyltriazol-4-yl)ethanol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules in solution. For derivatives of this compound, ¹H and ¹³C NMR spectroscopy provide precise information about the chemical environment of each atom.

In the ¹H NMR spectrum of a typical 1-benzyl-4-substituted-1,2,3-triazole, the protons of the benzyl (B1604629) group exhibit characteristic signals. The methylene (B1212753) protons (CH₂) attached to the triazole nitrogen typically appear as a sharp singlet around 5.5-5.6 ppm. The aromatic protons of the phenyl ring usually resonate in the region of 7.3-7.4 ppm as a multiplet. The proton on the C5 of the triazole ring gives a distinct singlet, often found between 7.6 and 8.6 ppm, with its exact chemical shift being sensitive to the substituent at the C4 position. For the specific case of this compound, the methylene protons of the ethanol (B145695) side chain (CH₂-CH₂OH) would be expected to show characteristic multiplets, likely coupled to each other, with the hydroxyl proton signal being broad and its position variable depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. The benzylic CH₂ carbon typically resonates around 54 ppm. rsc.org The carbons of the phenyl ring appear in the aromatic region (128-135 ppm). The two carbons of the triazole ring are also distinguishable, with the substituted C4 appearing further downfield than the C5. For instance, in related derivatives, the triazole C5 carbon appears around 120-123 ppm, while the substituted C4 is observed in the 145-148 ppm range. rsc.orgrsc.org The carbons of the ethanol substituent would be expected in the aliphatic region of the spectrum.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), would be employed to definitively assign these signals. HMBC is particularly crucial for confirming the connectivity between the benzyl group and the N1 of the triazole ring, and between the ethanol substituent and the C4 of the triazole ring, by observing correlations between protons and carbons separated by two or three bonds.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1-Benzyl-1,2,3-triazole Derivatives Data is based on derivatives such as 1-benzyl-4-phenyl-1H-1,2,3-triazole and may vary for this compound.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzyl CH₂ ~ 5.6 ~ 54
Benzyl Ar-H ~ 7.3-7.4 ~ 128-129, ~134
Triazole C5-H ~ 7.7 ~ 120

Vibrational Spectroscopy (Infrared and Raman) in Molecular Characterization of this compound

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic benzyl ring and the aliphatic ethanol chain would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. rsc.org The stretching vibrations of the C=C bonds within the benzene (B151609) ring typically give rise to absorptions in the 1450-1600 cm⁻¹ region.

The 1,2,3-triazole ring has several characteristic vibrations. The N=N stretching vibration is often observed around 1221 cm⁻¹. rsc.org The C=C stretching of the triazole ring is expected in the range of 1479-1522 cm⁻¹. researchgate.net The C-N stretching vibrations and various ring bending modes contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹), providing a unique pattern for the compound. For instance, a =C-H out-of-plane bending for the triazole ring has been identified around 832 cm⁻¹ in a related derivative. rsc.org

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds with symmetric vibrations, such as the C=C bonds of the phenyl ring and the N=N bond of the triazole ring.

Table 2: Predicted Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl O-H stretch 3200-3600 (broad)
Benzyl & Triazole Aromatic C-H stretch 3000-3100
Ethanol Aliphatic C-H stretch 2850-3000
Benzyl C=C stretch 1450-1600
Triazole C=C stretch 1479-1522 researchgate.net
Triazole N=N stretch ~1221 rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound Derivatives

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The fragmentation of 1,2,3-triazole derivatives is highly dependent on the nature of their substituents. rsc.org A common fragmentation pathway for many 1,2,3-triazoles is the loss of a molecule of nitrogen (N₂), resulting in an ion at [M - 28]⁺. rsc.org

For derivatives containing a benzyl group, a prominent peak in the mass spectrum is often the benzyl cation (C₇H₇⁺) at m/z 91, resulting from the cleavage of the bond between the benzyl group and the triazole ring. rsc.org The fragmentation of the ethanol side chain could proceed through the loss of a water molecule ([M - 18]⁺) or the loss of a CH₂OH radical ([M - 31]⁺).

Electrospray ionization (ESI) coupled with collisionally activated dissociation (CAD) can provide detailed information about the fragmentation pathways. For example, studies on related benzyl-containing triazine structures have shown that complex rearrangements, including benzyl group migrations, can occur prior to fragmentation. nih.gov

Table 3: Predicted Key Mass Spectrometry Fragments for this compound (C₁₁H₁₃N₃O, MW: 203.24)

Fragment Ion Proposed Structure/Loss Predicted m/z
[M+H]⁺ Protonated molecule 204.11
[M - N₂]⁺ Loss of dinitrogen 175.11
[M - H₂O]⁺ Loss of water 185.10
[M - CH₂OH]⁺ Loss of hydroxymethyl radical 172.09

X-ray Crystallography for Solid-State Structural Confirmation of this compound Scaffolds

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. While a crystal structure for this compound itself is not publicly available, data from closely related derivatives, such as 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione, can illuminate the structural features of the 1-benzyl-1,2,3-triazole scaffold. nih.gov

In the solid state, the 1,2,3-triazole ring is planar. The bond lengths within the triazole ring can vary depending on the substituents. For instance, in N-1 substituted triazoles, the N(1)-N(2) bond is typically longer than the N(2)-N(3) bond. nih.gov The conformation of the benzyl group and the ethanol substituent relative to the triazole ring would be determined, including the key torsion angles. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group of the ethanol substituent, would play a crucial role in the crystal packing. These interactions can be visualized and analyzed to understand the supramolecular architecture.

Table 4: Representative Crystallographic Data for a Derivative Containing the 1-Benzyl-1,2,3-triazole Scaffold Data from 3-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1,5-dimethyl-1,5-benzodiazepine-2,4-dione. nih.gov

Parameter Value
Chemical Formula C₂₁H₂₁N₅O₂
Crystal System Triclinic
Space Group P-1
a (Å) 8.3380 (3)
b (Å) 9.1033 (3)
c (Å) 13.4796 (4)
α (°) 95.385 (2)
β (°) 107.840 (2)
γ (°) 101.768 (2)

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Studies of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π → π* transitions of the aromatic benzyl and triazole rings.

The unsubstituted 1,2,3-triazole ring in the gas phase exhibits a strong π → π* transition centered around 205 nm. researchgate.net The presence of the benzyl and ethanol substituents will influence the position and intensity of these absorption bands. The benzene ring of the benzyl group typically shows a strong absorption band around 200-210 nm and a weaker, structured band (the B-band) around 250-270 nm.

In substituted pyrene (B120774) derivatives containing 1-benzyl-1,2,3-triazole units, absorption spectra in the range of 250–350 nm have been observed. nih.gov For metal complexes with tris(1-benzyl-1,2,3-triazol-4-yl)methane ligands, prominent absorption bands are seen between 350 and 450 nm, which are assigned to metal-to-ligand charge transfer (MLCT) transitions. rsc.org This indicates that the electronic properties of the 1-benzyl-1,2,3-triazole scaffold can be tuned by substitution and coordination. The UV-Vis spectrum of this compound would therefore provide insight into the conjugated π-system of the molecule.

Table 5: Expected UV-Vis Absorption Maxima for this compound

Chromophore Electronic Transition Expected λₘₐₓ (nm)
1,2,3-Triazole Ring π → π* ~205-220 researchgate.net
Benzyl Ring π → π* (E-band) ~200-210

Computational Chemistry and Theoretical Investigations of 2 3 Benzyltriazol 4 Yl Ethanol Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the fundamental properties of 2-(3-Benzyltriazol-4-yl)ethanol at the atomic level. These calculations provide a detailed picture of the molecule's three-dimensional arrangement and the distribution of electrons, which are key determinants of its reactivity and interactions.

A critical aspect of DFT analysis is the determination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For analogous benzotriazole (B28993) derivatives, the HOMO-LUMO gap has been calculated to understand their electronic behavior and potential as corrosion inhibitors. rsc.org The molecular electrostatic potential (MEP) map, another output of DFT calculations, visualizes the electron density distribution, highlighting electrophilic and nucleophilic sites within the molecule, which is essential for predicting how it will interact with other molecules.

Table 1: Representative DFT-Calculated Properties for a Benzotriazole Derivative Analogous to this compound

ParameterRepresentative ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVReflects the chemical reactivity and stability.
Dipole Moment3.5 DQuantifies the overall polarity of the molecule.

Note: The values presented are representative and based on DFT calculations of analogous benzotriazole structures. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations for Conformational Analysis

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. These simulations are instrumental in exploring the conformational landscape of this compound and its analogs, revealing how the molecule flexes and changes shape.

MD simulations on benzotriazole derivatives have been used to study their interactions with various surfaces and biological macromolecules. rsc.orgresearchgate.net For this compound, MD simulations would likely show significant flexibility, particularly around the single bonds connecting the benzyl (B1604629) group and the ethanol (B145695) chain to the triazole core. The rotation around these bonds would give rise to a variety of conformers, each with a different energy level.

By simulating the molecule in different environments, such as in a solvent or interacting with a protein, researchers can gain insights into its preferred conformations and the energetic barriers between them. Analysis of the simulation trajectories can reveal key information, such as the root-mean-square deviation (RMSD) to assess structural stability and the radius of gyration (Rg) to understand the molecule's compactness. researchgate.net Such studies are critical for understanding how the molecule might bind to a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. For derivatives of this compound, QSAR studies can be invaluable for predicting their potential efficacy and for designing new, more potent analogs.

QSAR studies on benzotriazole derivatives have successfully been used to build models for various biological endpoints, including anticancer and antifungal activities. researchgate.netnih.gov These models are typically developed using a set of molecules with known activities and a range of calculated molecular descriptors. These descriptors can be steric, electronic, or hydrophobic in nature.

For a series of this compound derivatives, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a CoMFA map might indicate that a bulkier substituent at a particular position on the benzyl ring could enhance binding to a target protein. researchgate.netnih.gov The statistical robustness of these models is typically evaluated using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).

Table 2: Key Parameters in a Hypothetical QSAR Study of this compound Derivatives

ParameterDescriptionExample Application
Training Set A group of molecules with known biological activities used to build the QSAR model.A series of 20-30 triazole derivatives with measured inhibitory concentrations against a specific enzyme.
Test Set A group of molecules with known activities, not used in model building, to validate the model's predictive power.5-10 triazole derivatives reserved to test the accuracy of the generated QSAR model.
Molecular Descriptors Numerical values that characterize the properties of a molecule (e.g., logP, molecular weight, electronic properties).Steric (S), Electrostatic (E), and Hydrophobic (H) fields in CoMFA.
Statistical Metrics Measures of the QSAR model's quality, such as r² (goodness-of-fit) and q² (predictive ability).A model with r² > 0.8 and q² > 0.5 would be considered statistically significant and predictive.

Mechanistic Insights into Reaction Pathways Involving this compound via Computational Methods

Computational methods are also employed to elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the most likely reaction pathways.

For instance, computational studies have been used to investigate the mechanism of metal-catalyzed reactions of benzotriazoles. nih.gov A study on the rhodium-catalyzed coupling of benzotriazoles with allenes revealed a mechanism involving counteranion-assisted isomerization and proton shuttling, rather than a previously proposed oxidative addition pathway. nih.gov Similar computational approaches could be applied to understand the synthesis of this compound, for example, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), or its subsequent reactions.

These mechanistic studies can provide valuable information on reaction kinetics and thermodynamics, helping to optimize reaction conditions and improve yields. By understanding the intricate details of the reaction mechanism at a molecular level, chemists can make more informed decisions in the laboratory.

Exploration of Biological Activities and Molecular Interactions of 2 3 Benzyltriazol 4 Yl Ethanol Derivatives

In Vitro Evaluation of Antimicrobial Properties of 2-(3-Benzyltriazol-4-yl)ethanol Derivatives

Derivatives of benzyl-substituted triazoles have been investigated for their potential as antimicrobial agents against various pathogenic bacteria and fungi. While specific studies on this compound are limited, research on analogous structures provides insight into their antimicrobial profile.

In another study, 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and its Mannich bases were evaluated for their antibacterial activity. The parent compound displayed significant activity against E. coli, Enterobacter aerogenes, and Yersinia pseudotuberculosis, with inhibition zones ranging from 8–12 mm. nih.gov The introduction of morpholine, phenyl piperazine, or piperidine (B6355638) moieties in its Mannich bases extended the activity to other microorganisms like Pseudomonas aeruginosa, S. aureus, Enterococcus faecalis, Bacillus cereus, and Mycobacterium smegmatis, with inhibition zones of 6–20 mm. nih.gov

Furthermore, a series of 1,2,3-triazole-thymol derivatives were synthesized and tested for their antibacterial activity. Among them, 4-((4-chloro-2-isopropyl-5-methylphenoxy)methyl)-1-(2-nitrobenzyl)-1H-1,2,3-triazole demonstrated higher antibacterial activity than the standard drug ampicillin, with a mean zone of inhibition of 38.7 mm. researchgate.net

The antifungal potential of triazole derivatives is also well-documented, with many clinically used antifungal agents belonging to this class. nih.gov These agents typically function by inhibiting the enzyme cytochrome P450 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol (B1671047), a key component of the fungal cell membrane. nih.gov A series of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, which are structurally related to fluconazole (B54011) and contain a benzyl (B1604629) group, were designed and synthesized. Many of these compounds showed promising antifungal activities against various pathogenic fungi. nih.gov

Table 1: Antimicrobial Activity of Benzyl Triazole Derivatives

Compound Test Organism Activity Reference
1-(1-Benzyl-1H-1,2,3-triazol-4-yl) cyclopentanol Staphylococcus aureus 3 Moderate inhibition (50-200 µg/mL) scielo.org.mx
3-(1-Benzyl-1H-1,2,3-triazol-4-yl)propan-1-ol Escherichia coli AO11, AO15, Salmonella enterica serovar Typhi Moderate inhibition scielo.org.mx
4-Benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione E. coli, E. aerogenes, Y. pseudotuberculosis Inhibition zone: 8-12 mm nih.gov
Mannich bases of 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione P. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis Inhibition zone: 6-20 mm nih.gov

Investigation of Anticancer Activity and Associated Cellular Mechanisms of this compound Analogues

The 1,2,3-triazole scaffold is a recognized pharmacophore in the development of novel anticancer agents. biointerfaceresearch.com Benzyl-substituted triazole derivatives have been a focus of such research, demonstrating cytotoxicity against various human cancer cell lines.

For instance, a series of novel 1,2,4-triazole (B32235) derivatives of N-benzyl-5-nitroisatin were synthesized and evaluated for their anticancer and antioxidant activities. tandfonline.com In the MCF-7 breast cancer cell line, one of the compounds exhibited anticancer activity equivalent to the reference standard Tamoxifen after 24 hours of incubation. tandfonline.com Another study described the synthesis of six new 3-benzyl-N-aryl-1H-1,2,4-triazol-5-amine analogues, with four of them being tested for antiproliferative activity against nine different human cancer cell lines at a 10 µM concentration. researchgate.net One of these compounds showed significant sensitivity across multiple cell lines, including UO-31, NCI-H522, HOP-92, and MCF7. researchgate.net

The mechanisms underlying the anticancer effects of these compounds are varied. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest. For example, a phosphonate (B1237965) 1,2,3-triazole derivative was found to be a potent inhibitor of the cell cycle at the G0/G1 phase and induced apoptosis in HT-1080 fibrosarcoma cells. biointerfaceresearch.com In a study of benzimidazole-triazole hybrids, the most active compound induced apoptosis in 44.49% of HepG-2 cancer cells and arrested the cell cycle at the G1/S phase. tandfonline.com

Table 2: Anticancer Activity of Benzyl Triazole Analogues

Compound/Derivative Series Cell Line(s) Observed Effect Reference
1,2,4-Triazole derivatives of N-benzyl-5-nitroisatin MCF-7 (breast cancer) Activity equivalent to Tamoxifen tandfonline.com
3-Benzyl-N-aryl-1H-1,2,4-triazol-5-amines UO-31, NCI-H522, HOP-92, MCF7, etc. Significant growth inhibition at 10 µM researchgate.net
Phosphonate 1,2,3-triazole derivative HT-1080 (fibrosarcoma) Cell cycle arrest at G0/G1, apoptosis induction biointerfaceresearch.com

Assessment of Enzyme Inhibition Capabilities by this compound Scaffolds

Triazole derivatives are known to inhibit various enzymes, a property that underpins many of their therapeutic applications. researchgate.net For example, the antifungal activity of azoles is due to the inhibition of cytochrome P450 14α-demethylase (CYP51). nih.gov

Anastrozole, a nonsteroidal benzyl triazole, is a potent and selective aromatase inhibitor used in the treatment of breast cancer. wikipedia.org It works by competitively inhibiting the aromatase enzyme, thereby blocking the conversion of androgens to estrogens. wikipedia.org

In the context of other enzymes, a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives were designed as xanthine (B1682287) oxidase (XO) inhibitors, with potential applications in treating gout. nih.gov The most promising compound from this series, 1h , had an IC50 value of 0.16 μM. nih.gov

Furthermore, benzimidazole-triazole hybrids have been identified as multi-target inhibitors, showing activity against EGFR, VEGFR-2, and Topoisomerase II. tandfonline.com One such derivative exhibited potent inhibitory activity against EGFR (IC50 = 0.086 µM) and Topoisomerase II (IC50 = 2.52 µM), the latter being more potent than the reference drug Doxorubicin. tandfonline.com

Table 3: Enzyme Inhibition by Benzyl Triazole Derivatives

Compound/Derivative Series Target Enzyme IC50/Activity Reference
Anastrozole Aromatase Potent competitive inhibitor wikipedia.org
5-Benzyl-3-pyridyl-1H-1,2,4-triazole derivative 1h Xanthine Oxidase (XO) 0.16 µM nih.gov
Benzimidazole-triazole hybrid 5a EGFR 0.086 µM tandfonline.com

Structure-Activity Relationship (SAR) Studies within the Context of this compound Biological Responses

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For benzyl triazole derivatives, SAR studies have provided valuable insights.

In a series of 5-benzyl-3-pyridyl-1H-1,2,4-triazole derivatives designed as xanthine oxidase inhibitors, it was found that a 3'-nitro and a 4'-sec-butoxy group on the benzyl moiety were favorable for activity. nih.gov This suggests that both the electronic and steric properties of the substituents on the benzyl ring play a significant role in the inhibitory potential.

For 1,2,3-triazole-containing pyridine (B92270) derivatives with anticancer activity against A549 lung cancer cells, an SAR study indicated that a methoxy (B1213986) group on the 2-arylpyridine moiety and a 3-phenoxy group on the benzyl group were beneficial for the activity. nih.gov Interestingly, the study also noted that the benzyl group at the N-1 position of the 1,2,3-triazole was not essential for activity and could be replaced by a phenyl ring. nih.gov

In the case of benzoyl and/or benzyl substituted 1,2,3-triazoles as potassium channel activators, SAR studies confirmed the importance of a phenolic function in the ortho position of the aromatic ring. nih.gov The flexibility of benzyl substituents compared to phenyl groups was also suggested to be advantageous, allowing for different conformations that could facilitate binding to the target. nih.gov

Applications of 2 3 Benzyltriazol 4 Yl Ethanol in Catalysis and Bioconjugation

Integration of 2-(3-Benzyltriazol-4-yl)ethanol into Advanced Materials and Nanotechnology

The unique structural attributes of this compound, featuring a benzyl (B1604629) group for aromatic interactions, a triazole ring for coordination and stability, and a hydroxyl group for further functionalization, make it a compelling candidate for the development of advanced materials and for applications in nanotechnology. While direct research on the integration of this compound is still emerging, the known properties of benzyl-triazole derivatives provide a strong indication of its potential in these innovative fields.

The triazole moiety is known for its ability to form stable complexes with various metal ions, a property that can be harnessed in the creation of metal-organic frameworks (MOFs) and other coordination polymers. These materials are notable for their high porosity and surface area, making them suitable for applications in gas storage, separation, and catalysis. The benzyl group in this compound can further influence the structural and electronic properties of such materials through π-π stacking interactions, potentially leading to materials with tailored functionalities.

In the realm of nanotechnology, the hydroxyl group of this compound offers a reactive site for grafting the molecule onto the surfaces of nanoparticles, quantum dots, or other nanomaterials. This surface modification can enhance the dispersibility and stability of these nanomaterials in various media and can also introduce specific functionalities. For instance, the triazole ring could act as a sensor for specific metal ions, or the entire molecule could serve as a linker to attach other active molecules.

Furthermore, the incorporation of triazole derivatives into polymeric materials has been shown to enhance their thermal stability and mechanical properties. A study on an experimental adhesive resin demonstrated that the addition of a benzotriazole (B28993) derivative, 2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate, resulted in a material with antibacterial activity without compromising its mechanical properties researchgate.net. This suggests that this compound could be explored as a monomer or an additive in the formulation of functional polymers with applications in coatings, adhesives, and biomedical devices.

The synthesis of complex heterocyclic structures containing the 1,2,3-triazole moiety is an active area of research, with methods being developed to create novel materials with unique properties nih.gov. The straightforward synthesis of 1,2,3-triazoles, often through "click chemistry," allows for the facile incorporation of the this compound unit into larger, more complex architectures for advanced material applications nih.gov.

While the full potential of this compound in advanced materials and nanotechnology is yet to be fully realized, the foundational chemistry of its constituent parts points towards a promising future in these fields. Further research is necessary to explore and validate these potential applications.

Table 1: Potential Applications of this compound in Advanced Materials and Nanotechnology

Application AreaPotential Role of this compoundKey Functional Groups Involved
Metal-Organic Frameworks (MOFs) Organic linker or modulating agentTriazole ring, Benzyl group
Surface Functionalization of Nanoparticles Capping agent, linker moleculeHydroxyl group, Triazole ring
Functional Polymers Monomer or additiveHydroxyl group, Benzyl group
Sensors Metal ion sensing componentTriazole ring

The application of 1,2,3-triazole derivatives in catalysis and bioconjugation is a well-established and burgeoning field of study. The structural features of this compound suggest its potential utility in these domains, although specific research on this particular molecule is not extensively documented. The insights can be drawn from the broader family of benzyl-substituted triazoles.

In catalysis, the triazole ring can act as a ligand for transition metals, forming stable catalytic complexes. These complexes can be employed in a variety of organic transformations. For instance, palladium supported on graphitic carbon nitride (Pd/g-C3N4) has been shown to be an effective catalyst for the selective oxidation of benzyl alcohol mdpi.com. While this compound itself is not the catalyst in this case, this highlights the relevance of the benzyl alcohol substructure in catalytic processes. It is conceivable that this compound could be used to synthesize ligands that modulate the activity and selectivity of metal catalysts.

The synthesis of various heterocyclic compounds often employs triazole derivatives as key intermediates or building blocks nih.gov. The reactivity of the hydroxyl group and the stability of the triazole ring in this compound make it a versatile precursor for creating more complex molecules with potential catalytic activities.

In the field of bioconjugation, the "click chemistry" reaction, which is a common method for synthesizing 1,2,3-triazoles, is a cornerstone technique nih.gov. This reaction's high efficiency, selectivity, and biocompatibility make it ideal for linking biomolecules such as proteins, nucleic acids, and carbohydrates. The hydroxyl group of this compound provides a convenient handle for attaching it to biomolecules or surfaces for bioconjugation purposes. The benzyl group may also participate in hydrophobic interactions, which can be relevant in biological systems.

Furthermore, various triazole derivatives have been investigated for their biological activities, including antioxidant and anti-inflammatory properties mdpi.comresearchgate.net. While these are not direct applications in bioconjugation, they underscore the biocompatibility and potential for biological interaction of the triazole scaffold. The synthesis of novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides and their evaluation for antioxidant activity is an example of such research mdpi.comresearchgate.net. This suggests that conjugates involving this compound could be designed to combine the targeting capabilities of a biomolecule with the inherent bioactivity of the triazole moiety.

Table 2: Potential Roles of this compound in Catalysis and Bioconjugation

DomainPotential FunctionRelevant Molecular Features
Catalysis Ligand for metal catalysts, Precursor for catalyst synthesisTriazole ring, Hydroxyl group
Bioconjugation Linker molecule via "click" chemistry, Bioactive component of conjugatesHydroxyl group, Triazole ring, Benzyl group

Future Directions and Emerging Research Avenues for 2 3 Benzyltriazol 4 Yl Ethanol

Development of Novel Synthetic Methodologies for Enhanced Production of 2-(3-Benzyltriazol-4-yl)ethanol Analogues

The exploration of this compound's full potential is intrinsically linked to the development of efficient and versatile synthetic strategies for its analogues. Future research in this domain is poised to move beyond traditional methods, focusing on greener, more efficient, and highly regioselective reactions.

A primary area of focus will be the expanded application of copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a cornerstone of "click chemistry," for the synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.gov This methodology offers high yields, mild reaction conditions, and exceptional regioselectivity, making it ideal for creating a diverse library of this compound analogues. nih.gov Research will likely concentrate on optimizing catalytic systems, potentially employing novel copper ligands or visible-light-promoted CuAAC to further enhance sustainability.

Furthermore, the development of one-pot, multi-component reactions stands as a promising avenue. nih.gov These reactions, which allow for the synthesis of complex molecules in a single step from readily available starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov For instance, a one-pot synthesis of evitachem.comnih.govchemicalbook.comtriazolo[4,3-a]pyrimidine derivatives has been successfully developed, showcasing the potential of such strategies for related triazole compounds. nih.gov

The exploration of biocatalytic synthesis also presents an exciting frontier. The use of enzymes for the production of chiral alcohols and other functionalized molecules is a rapidly growing field. nih.gov Future investigations could explore the use of specific enzymes to achieve enantiomerically pure analogues of this compound, which is crucial for understanding their biological activities.

Synthetic ApproachPotential Advantages for this compound AnaloguesKey Research Focus
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) High yields, mild conditions, high regioselectivityOptimization of catalysts, development of sustainable protocols (e.g., visible-light promotion)
One-Pot Multi-Component Reactions Increased efficiency, atom economy, reduced wasteDesign of novel reaction cascades, expansion of substrate scope
Biocatalytic Synthesis High enantioselectivity, green reaction conditionsIdentification and engineering of suitable enzymes, process optimization

Advanced Mechanistic Investigations of Biological Activities of this compound Derivatives

While the biological profile of this compound itself is not yet extensively characterized, the broader family of triazole derivatives exhibits a remarkable spectrum of biological activities, including antifungal, anticancer, and antiviral properties. researchgate.net Future research will undoubtedly delve into the specific mechanisms by which derivatives of this compound exert their biological effects.

A significant area of investigation will be the potential of these derivatives as antifungal agents . Triazole-based compounds are well-established as inhibitors of fungal cytochrome P450 enzymes, such as lanosterol (B1674476) 14α-demethylase, which is essential for ergosterol (B1671047) biosynthesis. nih.gov Mechanistic studies will likely involve enzymatic assays and structural biology techniques to elucidate the specific interactions between this compound derivatives and their fungal targets.

The exploration of anticancer activities is another promising direction. Novel 1,2,3-triazole hybrids of cabotegravir (B606451) have shown potent antitumor activity against lung cancer cells, inducing apoptosis and reactive oxygen species (ROS) production. researchgate.net Future studies on this compound derivatives could investigate their impact on key cancer-related pathways, such as cell cycle regulation, apoptosis, and signal transduction.

Furthermore, the role of triazole-containing hybrids as anticholinesterase agents suggests potential applications in the treatment of neurodegenerative diseases like Alzheimer's. chemsynthesis.com Mechanistic investigations in this area would focus on determining the binding modes and inhibitory kinetics of these compounds with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). chemsynthesis.com

Potential Biological ActivityPlausible Mechanism of ActionKey Investigative Techniques
Antifungal Inhibition of fungal cytochrome P450 enzymes (e.g., lanosterol 14α-demethylase)Enzymatic assays, X-ray crystallography, molecular docking
Anticancer Induction of apoptosis, generation of reactive oxygen species (ROS), cell cycle arrestCell-based assays, Western blotting, flow cytometry
Anticholinesterase Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)Enzyme kinetics studies, molecular modeling

Innovative Applications in Chemical Biology and Material Science Utilizing this compound

The unique structural features of this compound make it a versatile building block for applications beyond traditional pharmacology, extending into the realms of chemical biology and material science.

In chemical biology , derivatives of this compound could be developed as molecular probes to study biological processes. The triazole moiety is often used as a stable linker to attach fluorescent dyes or other reporter groups to biomolecules. nih.gov For example, an estrogen-receptor targeted aza-BODIPY-estradiol fluorescent conjugate utilized a triazole linker. sigmaaldrich.com Analogues of this compound could be functionalized to create probes for specific enzymes or receptors, enabling their visualization and tracking within living cells.

In material science , the 1,2,3-triazole ring is gaining prominence in the design of functional polymers and coatings . evitachem.com Triazole-rich molecules exhibit properties such as antimicrobial and anti-fouling characteristics, making them suitable for developing high-performance organic coatings. evitachem.com The benzyl (B1604629) and ethanol (B145695) groups of this compound offer sites for polymerization and further functionalization, opening possibilities for creating novel materials with tailored properties. For instance, triazole-functionalized mesoporous materials have shown potential for applications like water purification due to their ability to bind metal ions.

Application AreaPotential Use of this compound DerivativesKey Research Directions
Chemical Biology Development of fluorescent molecular probes for biological imagingSynthesis of functionalized analogues with reporter groups, cellular imaging studies
Material Science Creation of functional polymers, antimicrobial coatings, and porous materialsPolymerization studies, characterization of material properties, testing of functional performance

Computational Design and Optimization of this compound-based Systems for Specific Research Objectives

Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new chemical entities. In the context of this compound, in silico approaches will play a crucial role in guiding future research.

Molecular docking studies can be employed to predict the binding affinities and modes of interaction of this compound derivatives with various biological targets, such as enzymes and receptors. nih.gov This can help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources. For instance, docking studies have been used to identify potential triazole-based inhibitors of the SARS-CoV-2 main protease. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features of this compound analogues that are responsible for their biological activity. By correlating structural descriptors with biological data, QSAR models can guide the design of more potent and selective compounds.

Furthermore, Density Functional Theory (DFT) calculations can provide insights into the electronic properties and reactivity of these molecules, aiding in the understanding of their chemical behavior and the design of new synthetic routes. nih.gov

Computational TechniqueApplication to this compound ResearchExpected Outcomes
Molecular Docking Predicting binding modes and affinities with biological targetsIdentification of promising drug candidates, understanding of structure-activity relationships
Quantitative Structure-Activity Relationship (QSAR) Correlating chemical structure with biological activityDesign of more potent and selective analogues
Density Functional Theory (DFT) Investigating electronic structure and reactivityUnderstanding of chemical properties, optimization of synthetic pathways

Q & A

Q. How can synthetic protocols for 2-(3-Benzyltriazol-4-yl)ethanol be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions using Response Surface Methodology (RSM) to evaluate variables like solvent ratio (ethanol/water), temperature, and reaction time. For example, refluxing with absolute ethanol and glacial acetic acid as a catalyst (4–6 hours) enhances cyclization efficiency . Monitor purity via TLC (silica gel, ACN:methanol 1:1) and confirm yields using gravimetric analysis .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR Spectroscopy : Identify functional groups (e.g., triazole C=N stretch at ~1612 cm⁻¹, hydroxyl O-H at ~3533 cm⁻¹) .
  • NMR : Use 1H^1H NMR (CDCl₃) to resolve aromatic protons (δ 6.4–8.3 ppm) and NH/OH signals (δ 4.1 ppm). 13C^{13}C NMR confirms triazole ring carbons (δ 140–150 ppm) .
  • Mass Spectrometry : FABMS or ESI-MS for molecular ion detection (e.g., m/z 482.90 for analogous triazole derivatives) .

Q. How can researchers assess the purity of this compound post-synthesis?

  • Methodological Answer : Combine chromatographic methods (HPLC with C18 column, methanol/water mobile phase) and melting point analysis (mp 340–342°C for structurally similar compounds). Cross-validate with 1H^1H NMR integration ratios to detect impurities .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For example, resolve torsional angles in the benzyltriazolyl moiety using high-resolution data (d-spacing < 0.8 Å). Address twinning or disorder with SHELXE’s robust phasing algorithms .

Q. How can thermodynamic properties (e.g., vaporization enthalpy) be computationally modeled for this compound?

  • Methodological Answer : Apply the “centerpiece” approach with Gaussian or COSMO-RS to calculate vaporization enthalpies. Calibrate models using experimental data from differential scanning calorimetry (DSC) .

Q. What methodologies evaluate the biological activity of this compound derivatives?

  • Methodological Answer :
  • In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus or E. coli).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) at concentrations ≤ 100 µM .
  • Structure-Activity Relationships (SAR) : Modify the benzyl group (e.g., electron-withdrawing substituents) to correlate changes with bioactivity .

Q. How should researchers address contradictions between spectroscopic and crystallographic data?

  • Methodological Answer : Reconcile discrepancies by:
  • Validating NMR assignments with 2D techniques (COSY, HSQC).
  • Comparing XRD-derived bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G* basis set).
  • Re-examining sample purity if crystallographic symmetry conflicts with NMR peak splitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Benzyltriazol-4-yl)ethanol
Reactant of Route 2
2-(3-Benzyltriazol-4-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.